4-Nitrophenol-1,2,6-13C3

Overview

Description

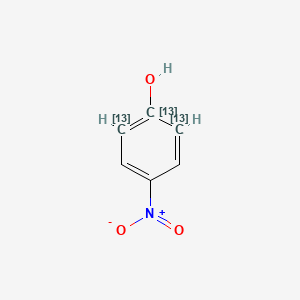

4-Nitrophenol-1,2,6-13C3 is an isotope analogue of 4-Nitrophenol, which is a useful reactant in the manufacturing of pharmaceuticals, fungicides, and dyes . It has an empirical formula of 13C3C3H5NO3 and a molecular weight of 142.09 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O[13c]1[13cH]cc(c[13cH]1)N+=O . The InChI key is BTJIUGUIPKRLHP-JYLXJXPXSA-N .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 113-115 °C (lit.) .Scientific Research Applications

Detection and Reduction of 4-Nitrophenol

Gold Nanoparticles for Detection and Reduction : A study described the use of gold nanoparticles decorated on multiwalled carbon nanotubes in a hydrogel matrix for the electrochemical detection and reduction of 4-NP. This method showed high sensitivity and the ability to reduce 4-NP to 4-aminophenol, indicating its potential for environmental remediation applications (Al-Kahtani et al., 2018).

Biodegradation by Bacteria : Research identified and characterized a gene cluster from the bacterium Rhodococcus opacus SAO101 that is responsible for the degradation of 4-NP. This study provides insights into the genetic basis of 4-NP biodegradation and its potential for bioremediation strategies (Kitagawa et al., 2004).

Nanocomposite Materials for Photocatalytic Activity : Ag2O-ZnO composite nanocones were synthesized for the electrochemical detection and photodegradation of 4-NP. This study showcases the dual functionality of these materials in detecting and decomposing 4-NP, offering a promising approach for water purification (Chakraborty et al., 2021).

Electrochemical Sensing : Cobalt oxide nanoparticles were developed as electrodes for the rapid sensing of 4-NP. This study highlights the potential of metal oxide nanoparticles in developing low-cost, efficient sensors for environmental monitoring (Wahab et al., 2021).

Environmental Impact and Analysis

Biodegradation and Chemotaxis : A study on Ralstonia sp. SJ98 revealed its capability to utilize 3-methyl-4-nitrophenol, a derivative of 4-NP, as a carbon source, demonstrating its potential for the bioremediation of nitrophenol contaminants. The study also reported the chemotactic behavior of the bacteria towards this compound, which could be leveraged for targeted degradation in contaminated sites (Bhushan et al., 2000).

Advanced Oxidation Processes : Research on Fe(III), Co(II), and Ni(II) impregnated MCM41 catalysts for the oxidation of 4-NP in water revealed their effectiveness in degrading 4-NP even without the presence of an oxidizing agent. This highlights the potential of metal-impregnated catalysts in advanced oxidation processes for water treatment (Chaliha et al., 2008).

Safety and Hazards

While specific safety and hazards information for 4-Nitrophenol-1,2,6-13C3 is not available, it’s worth noting that 4-Nitrophenol, the compound it’s an isotope of, can cause headaches, drowsiness, nausea, and cyanosis (blue color in lips, ears, and fingernails) in humans upon acute (short-term) inhalation or ingestion .

Future Directions

Properties

IUPAC Name |

4-nitro(1,2,6-13C3)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i3+1,4+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJIUGUIPKRLHP-JYLXJXPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[13CH][13C](=[13CH]C=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745894 | |

| Record name | 4-Nitro(1,2,6-~13~C_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93628-02-5 | |

| Record name | 4-Nitro(1,2,6-~13~C_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93628-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

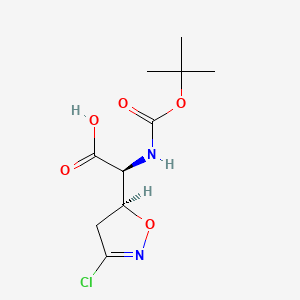

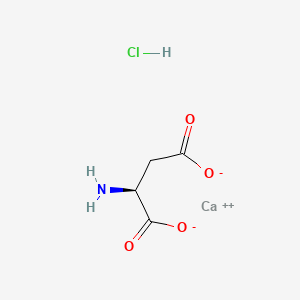

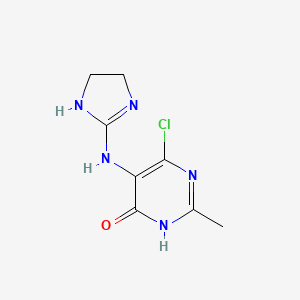

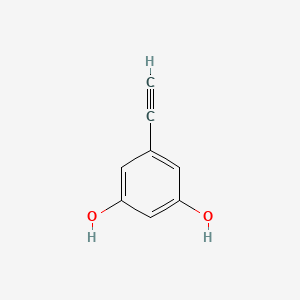

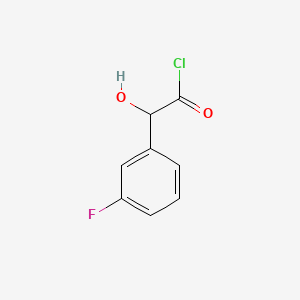

Synthesis routes and methods I

Procedure details

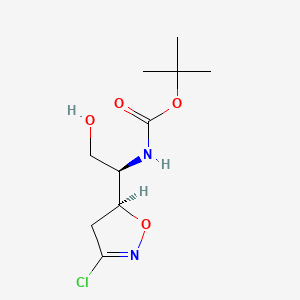

Synthesis routes and methods II

Procedure details

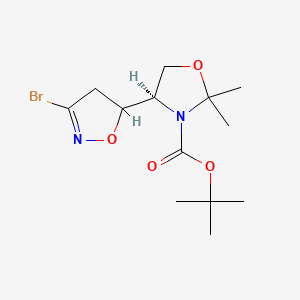

Synthesis routes and methods III

Procedure details

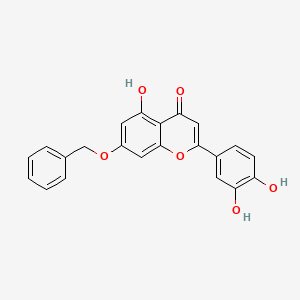

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)

![3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one](/img/structure/B589567.png)